molecular formula C15H18FN3O2S B2810631 4-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile CAS No. 2415535-30-5

4-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile

Cat. No. B2810631
M. Wt: 323.39
InChI Key: AMMLURXQFKDIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The cyclopropylsulfonyl group attached to the piperazine ring could potentially increase the lipophilicity of the compound, which may enhance its ability to cross biological membranes .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms. The cyclopropylsulfonyl group is a three-membered ring attached to a sulfonyl group (SO2), and the fluorobenzonitrile group consists of a benzene ring with a fluorine atom and a nitrile group (C≡N) attached.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonyl and nitrile groups, along with the nonpolar cyclopropyl and phenyl groups, would likely result in a balance of polar and nonpolar characteristics. This could affect properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Chemical Synthesis and Drug Development

4-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile is a compound of interest in the field of chemical synthesis and drug development. Notably, it shares structural similarities with compounds investigated for their pharmaceutical properties. For instance, the synthesis and evaluation of structurally related compounds for their anti-tubercular and antibacterial activity have been reported. These compounds, including 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues, showed promising results against Mycobacterium tuberculosis and certain bacterial strains, highlighting the potential of similar structures in drug development Suresh et al., 2014.

Radiofluorination and Imaging

The compound's structural resemblance to 4-fluorobenzonitrile derivatives brings attention to its potential in imaging applications. Research on radiofluorinated 4-fluorobenzonitrile oxide for the preparation of low-molecular-weight radiopharmaceuticals signifies the relevance of fluorine-containing compounds in medical imaging and diagnostics Zlatopolskiy et al., 2012.

Enzyme Inhibition Studies

The structural framework of the compound also bears resemblance to certain enzyme inhibitors. For example, a compound with a comparable structure was identified as a potent and orally active dipeptidyl peptidase-4 (DPP-4) inhibitor, indicating potential applications in the modulation of enzymatic activity for therapeutic purposes Nishio et al., 2011.

Antiviral Research

Additionally, structural analogs have been explored for their antiviral properties, such as in the case of Zika virus inhibition. This implies that similar structures could be relevant in the research and development of new antiviral agents Wang et al., 2019.

properties

IUPAC Name

4-[(4-cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S/c16-15-9-12(10-17)1-2-13(15)11-18-5-7-19(8-6-18)22(20,21)14-3-4-14/h1-2,9,14H,3-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMLURXQFKDIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)CC3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile

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